3-Chloro-4-fluoro-4'-iodobenzophenone
Description
3-Chloro-4-fluoro-4'-iodobenzophenone is a halogenated benzophenone derivative characterized by chlorine (Cl), fluorine (F), and iodine (I) substituents at the 3-, 4-, and 4'-positions of its aromatic rings, respectively. This compound’s structure combines electron-withdrawing groups (Cl, F) and a heavy halogen (I), making it valuable in synthetic chemistry, particularly in radiopharmaceuticals and materials science. Its iodine substituent enables applications in radiolabeling, as seen in SPECT imaging agents, while the chloro and fluoro groups enhance stability and influence reactivity .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(4-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-11-7-9(3-6-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYMAAKYDDDEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223323 | |
| Record name | Methanone, (3-chloro-4-fluorophenyl)(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-22-5 | |
| Record name | Methanone, (3-chloro-4-fluorophenyl)(4-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3-chloro-4-fluorophenyl)(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-4’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the sequential halogenation of benzophenone, starting with the introduction of chlorine, followed by fluorine, and finally iodine. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, in the presence of catalysts like iron(III) chloride or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-fluoro-4’-iodobenzophenone may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogen atoms.
Oxidation and Reduction: Products include quinones and hydroxy derivatives.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
3-Chloro-4-fluoro-4’-iodobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-4’-iodobenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares 3-Chloro-4-fluoro-4'-iodobenzophenone with structurally analogous benzophenones:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| This compound | Cl (3), F (4), I (4') | ~400.5 (estimated) | Radiolabeling, SPECT tracers |
| 4'-Bromo-4-iodobenzophenone | Br (4'), I (4) | ~387.8 | Intermediate in organic synthesis |
| 3-Chloro-4'-iodobenzophenone | Cl (3), I (4') | ~338.6 | Radiolabeling studies |
| 4-Fluoro-2'-iodobenzophenone | F (4), I (2') | ~344.1 | High-yield radioiodination (94% RCY) |
| 4'-Methoxy-3'-trifluoromethylbenzophenone | OCH3 (4'), CF3 (3') | ~312.3 | Electron-deficient catalyst systems |
Key Observations :
- Halogen Influence: The iodine atom in the 4'-position (as in the target compound and 3-Chloro-4'-iodobenzophenone) facilitates radiopharmaceutical applications due to its isotope compatibility (e.g., ^125I) .
- Electron-Withdrawing Effects : Chloro and fluoro groups in the target compound enhance electrophilicity at the carbonyl group, improving reactivity in nucleophilic substitutions compared to methoxy or trifluoromethyl analogs .
- Steric and Electronic Effects: The 4'-iodo substituent in the target compound may reduce steric hindrance compared to 2'-iodo derivatives (e.g., 4-Fluoro-2'-iodobenzophenone), favoring specific reaction pathways .
Physicochemical Properties
- Melting Points and Solubility: Heavy halogens (I, Br) increase molecular weight and melting points compared to non-iodinated analogs. For example, 4'-Bromo-4-iodobenzophenone has a higher melting point (~200°C) than methoxy derivatives .
- Reactivity: The target compound’s Cl and F substituents stabilize the carbonyl group via inductive effects, making it less prone to hydrolysis compared to 4-Methoxy-3'-trifluoromethylbenzophenone .
Biological Activity
3-Chloro-4-fluoro-4'-iodobenzophenone (CFIBP) is an organic compound belonging to the benzophenone family, characterized by its halogenated aromatic structure. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of chlorine, fluorine, and iodine atoms in its structure may enhance its reactivity and biological interactions.
- Molecular Formula : C13H7ClFIO
- Molecular Weight : 360.55 g/mol
- Structure : The compound features a benzophenone backbone with three halogen substituents, which are critical for its biological activity.
CFIBP’s mechanism of action is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can influence binding affinities and modulate the activity of proteins involved in critical biological pathways. Specifically, the compound may form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects or toxicities .
Biological Activities
Research indicates that CFIBP exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that CFIBP may inhibit the growth of various cancer cell lines. Its structural components are believed to induce apoptosis through the activation of pro-apoptotic genes such as p53 and Bax .
- Antimicrobial Activity : CFIBP has been evaluated for its antimicrobial properties. The presence of halogens in its structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .
In Vitro Studies
- Anticancer Activity : A study conducted on CFIBP demonstrated significant inhibition of proliferation in human cancer cell lines. The mechanism involved the upregulation of apoptotic markers, indicating that CFIBP could serve as a lead compound for further drug development .
- Antimicrobial Efficacy : In vitro assays showed that CFIBP exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
| Activity Type | Effect | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Anticancer | Inhibition of cell growth | Various human cancer cell lines | Induction of apoptosis |
| Antimicrobial | Bactericidal activity | Gram-positive and Gram-negative bacteria | Disruption of cell membrane integrity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
